

Application Note: Determination of Cefquinome Residues in Bovine Milk by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Cefquinome	
Cat. No.:	B211414	Get Quote

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of **Cefquinome** in bovine milk. The protocol includes a straightforward sample preparation procedure involving protein precipitation followed by solid-phase extraction for cleanup. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is performed using a tandem mass spectrometer in positive ion mode. This method has been validated according to the European Commission Decision 2002/657/EC guidelines and is suitable for monitoring **Cefquinome** residues in milk to ensure food safety and compliance with regulatory limits. The Maximum Residue Limit (MRL) for **Cefquinome** in milk, as set by the European Commission, is 20 µg·kg⁻¹[1].

Introduction

Cefquinome is a fourth-generation cephalosporin antibiotic exclusively developed for veterinary use.[2] It is commonly used in dairy cattle to treat infections such as mastitis. The presence of antibiotic residues in milk is a significant concern for public health, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antimicrobial resistance.[3][4] Therefore, robust and sensitive analytical methods are required for the routine monitoring of **Cefquinome** residues in milk. This application note provides a detailed protocol for the extraction, cleanup, and analysis of **Cefquinome** in milk using HPLC-MS/MS.



ExperimentalMaterials and Reagents

- **Cefquinome** Sulfate (Reference Standard, purity ≥ 95%)
- Cefquinome-d7 (Internal Standard)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC grade)
- Formic Acid (LC-MS grade)
- Ultrapure Water
- Styrene-divinylbenzene copolymer SPE cartridges (500 mg)[5] or C18 dispersive SPE (d-SPE) sorbent[6][7]
- Blank bovine milk (verified to be free of Cefquinome)

Standard Solutions Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve Cefquinome Sulfate in methanol to obtain a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of acetonitrile and water.
- Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Cefquinome-d7 in methanol.
- Internal Standard Working Solution (1 μg/mL): Dilute the internal standard stock solution with water.

Sample Preparation

Extraction:



- Pipette 10.0 g of milk sample into a 50 mL centrifuge tube.[5]
- Add a known amount of the internal standard working solution.
- Add 50 mL of an acetonitrile/formic acid/water mixture (900:1:100, v/v/v) and 50 mL of n-hexane.
- Homogenize the mixture for 1 minute.[5]
- Centrifuge at 4000 rpm for 10 minutes.[8]
- Cleanup (Solid-Phase Extraction):
 - Condition a styrene-divinylbenzene copolymer SPE cartridge (500 mg) with 10 mL of acetonitrile followed by 10 mL of water.[5]
 - Load the supernatant from the extraction step onto the SPE cartridge.
 - Wash the cartridge with 10 mL of water and then 10 mL of an acetonitrile/water mixture (1:19, v/v).[5]
 - Elute the analyte with 10 mL of an acetonitrile/water mixture (1:4, v/v).[5]
 - Add 10 μL of formic acid to the eluate and bring the final volume to 10 mL with the elution solvent.[5]

HPLC-MS/MS Conditions

- HPLC System: Agilent 1290 Infinity II or equivalent
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution:



o 0-1.0 min: 5% B

1.0-5.0 min: 5-95% B

o 5.0-7.0 min: 95% B

7.1-10.0 min: 5% B (re-equilibration)

Flow Rate: 0.3 mL/min

Injection Volume: 5 μL

Ionization Mode: Electrospray Ionization (ESI), Positive

MRM Transitions:

 Cefquinome: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)

Cefquinome-d7: Precursor ion > Product ion (Quantifier)

Method Validation

The method was validated in accordance with the European Commission Decision 2002/657/EC.[1][6][9][10][11] The validation parameters included linearity, specificity, accuracy (recovery), precision (repeatability and intra-laboratory reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Results and Discussion

The developed HPLC-MS/MS method demonstrated excellent performance for the determination of **Cefquinome** in milk. The chromatographic peak for **Cefquinome** was well-resolved from matrix interferences. The use of an isotopically labeled internal standard ensured high accuracy and precision.

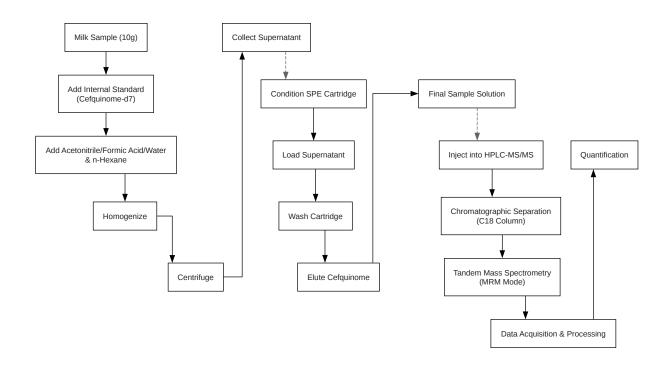
Quantitative Data Summary



Parameter	Result	Reference
**Linearity (R²) **	> 0.99	[11]
Limit of Detection (LOD)	0.01 μg/mL	[2]
Limit of Quantification (LOQ)	0.04 μg/mL	[2]
Recovery	85% - 103%	[6]
Intra-day Precision (RSD%)	< 5%	[12]
Inter-day Precision (RSD%)	2.6% - 9.3%	[6]

Experimental Workflow Diagram





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Caption: Experimental workflow for **Cefquinome** analysis in milk.

Conclusion

The described HPLC-MS/MS method is rapid, sensitive, and specific for the determination of **Cefquinome** in bovine milk. The sample preparation is straightforward, and the analytical method is robust. This method can be effectively implemented in routine monitoring programs



to ensure that **Cefquinome** residues in milk do not exceed the established MRL, thereby safeguarding consumer health.

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